molecular formula C19H12ClN3OS B3012776 3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile CAS No. 327081-21-0

3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile

Cat. No. B3012776
CAS RN: 327081-21-0
M. Wt: 365.84
InChI Key: NWOAKOHSNMYZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile, is a complex molecule that appears to be derived from benzo[b]thiophene and benzo[d]imidazole moieties. The benzo[b]thiophene unit is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The benzo[d]imidazole portion of the molecule is a fused ring system containing a benzene ring joined to an imidazole ring, which is a five-membered ring with two nitrogen atoms.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been explored in various studies. For instance, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene can yield benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene as a by-product when using dimethyl sulfoxide as a solvent . Additionally, the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives has been reported, which involves the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate . These synthetic routes could potentially be adapted or extended to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one has been elucidated, revealing planar rings and specific dihedral angles between the rings . Such structural analyses are crucial for understanding the geometry and conformation of the compound of interest.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, 3-bromomethyl-7-chlorobenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds . Nitration, bromination, and acetylation reactions have also been performed on benzo[b]thiophene derivatives, often resulting in substitution at specific positions on the ring . These reactions could be relevant for further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. The ultraviolet and nuclear magnetic resonance spectra of these compounds provide valuable information about their electronic structure and the environment of specific atoms within the molecule . The antimicrobial activity of some derivatives has also been screened, indicating potential biological applications .

Scientific Research Applications

Synthetic Pathways and Derivative Development

Researchers have developed synthetic pathways to create derivatives of benzothiophene and benzimidazole, which may relate to the synthesis and application of the mentioned compound. For instance, Mabkhot, Kheder, and Al-Majid (2010) described a facile and convenient synthesis of thieno[2,3-b]-thiophene derivatives, showcasing the versatility of incorporating thiophene moieties into complex molecules, potentially offering insights into the synthesis of the mentioned compound (Mabkhot, Kheder, & Al-Majid, 2010).

Biological Activity and Applications

Further, the synthesis and exploration of benzo[b]thiophene derivatives have been linked to a range of biological activities. Isloor, Kalluraya, and Pai (2010) synthesized new benzo[b]thiophene derivatives, examining their potential in pharmacological applications due to their wide spectrum of biological properties (Isloor, Kalluraya, & Pai, 2010). Although the specific compound is not mentioned, this research underscores the interest in benzothiophene derivatives for their promising biological activities, suggesting potential research directions for the compound of interest.

properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-2-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c1-23-14-8-4-3-7-13(14)22-19(23)12(10-21)17(24)18-16(20)11-6-2-5-9-15(11)25-18/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOAKOHSNMYZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C#N)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.